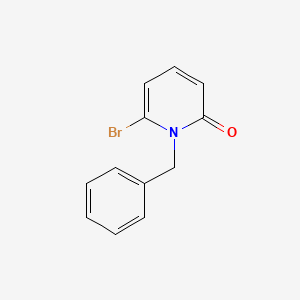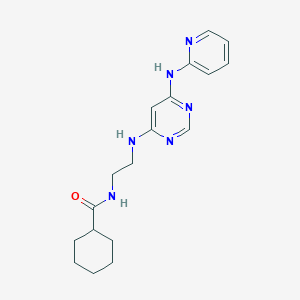![molecular formula C21H13FN6O4 B2841407 N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(5-chloro-2-methoxyphenyl)urea CAS No. 1190006-26-8](/img/structure/B2841407.png)
N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(5-chloro-2-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N’-(5-chloro-2-methoxyphenyl)urea is a synthetic organic compound that features a benzimidazole moiety linked to a phenyl group, which is further connected to a urea derivative
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 1H-benzimidazole, 3-bromoethylbenzene, 5-chloro-2-methoxyaniline, and isocyanates.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Solvent Selection: Choosing solvents that enhance reaction rates and product solubility.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can occur at the nitro groups if present in derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Conversion of nitro groups to amines.
Substitution: Halogenated derivatives of the aromatic rings.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts in various organic reactions.
Biology
Antimicrobial Activity: Exhibits potential as an antimicrobial agent due to its ability to interact with microbial enzymes and disrupt cellular processes.
Anticancer Activity: Shows promise in inhibiting the growth of cancer cells by interfering with cell division and inducing apoptosis.
Medicine
Drug Development: Investigated as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors involved in diseases.
Industry
Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
作用機序
The compound exerts its effects primarily through interaction with biological macromolecules such as proteins and nucleic acids. The benzimidazole moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the urea linkage allows for hydrogen bonding with enzyme active sites, inhibiting their function.
類似化合物との比較
Similar Compounds
- N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N’-(4-chlorophenyl)urea
- N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N’-(5-bromo-2-methoxyphenyl)urea
Uniqueness
N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N’-(5-chloro-2-methoxyphenyl)urea is unique due to the specific substitution pattern on the phenyl rings, which can significantly influence its biological activity and binding affinity to targets. The presence of both chloro and methoxy groups provides a distinct electronic environment that can enhance its interaction with biological molecules compared to similar compounds.
This detailed overview provides a comprehensive understanding of N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N’-(5-chloro-2-methoxyphenyl)urea, covering its synthesis, reactions, applications, and unique properties
特性
IUPAC Name |
5-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FN6O4/c22-14-4-1-12(2-5-14)15-8-16-21(29)27(23-10-28(16)25-15)9-19-24-20(26-32-19)13-3-6-17-18(7-13)31-11-30-17/h1-8,10H,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCVGACRBGAXEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CN4C(=O)C5=CC(=NN5C=N4)C6=CC=C(C=C6)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
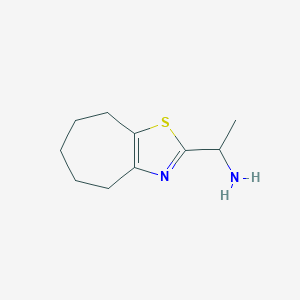
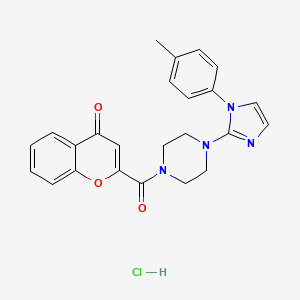
![N-[4-(2-chloroacetyl)phenyl]furan-2-carboxamide](/img/structure/B2841326.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2841327.png)
![4-(4-Methylpiperidin-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B2841328.png)
![7-(4-bromophenyl)-N-(2-methoxybenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2841331.png)
![7-[[4-(2-Hydroxyethyl)piperazin-1-yl]-thiophen-2-ylmethyl]quinolin-8-ol](/img/structure/B2841332.png)

![[1,2,4]Triazolo[4,3-a]pyridine-6-carbohydrazide](/img/structure/B2841337.png)
![2-({[(Cyclohexylmethyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2841339.png)
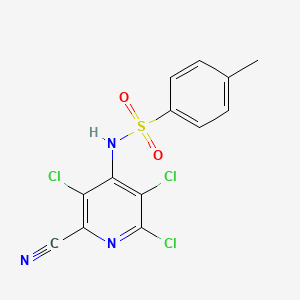
![[(5-Fluoro-1H-indol-2-yl)methyl]methylamine methanesulfonate](/img/new.no-structure.jpg)
